Pilocarpine Hydrochloride

Glaucoma therapeutics Intraocular pressure Normal-tension glaucoma

Pilocarpine Hydrochloride (CAS 54-71-7) is the only muscarinic agonist that enhances trabecular outflow via ciliary muscle contraction—irreplaceable for angle-closure glaucoma and distinct from β-blockers or prostaglandin analogs. Its hydrochloride salt delivers optimal water solubility (1 g/0.3 mL) for parenteral epilepsy models. Clinically proven for radiation-induced xerostomia (44% vs. 25% placebo improvement). Procure USP-grade material (≥98% purity) from certified suppliers.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 54-71-7
Cat. No. B192109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilocarpine Hydrochloride
CAS54-71-7
SynonymsHydrochloride, Pilocarpine
Isopilocarpine
Isoptocarpine
Nitrate, Pilocarpine
Ocusert
Pilocarpine
Pilocarpine Hydrochloride
Pilocarpine Mononitrate, (3S-cis)-Isomer
Pilocarpine Nitrate
Pilocarpine, Monohydrochloride, (3S-cis)-Isomer
Salagen
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCCC1C(COC1=O)CC2=CN=CN2C
InChIInChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1
InChIKeyRNAICSBVACLLGM-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.7 [ug/mL] (The mean of the results at pH 7.4)

Pilocarpine Hydrochloride CAS 54-71-7 Procurement and Technical Reference Guide


Pilocarpine hydrochloride (CAS 54-71-7) is a muscarinic acetylcholine receptor agonist of the imidazole alkaloid class, originally extracted from plants of the genus Pilocarpus [1]. It functions as a nonselective muscarinic agonist with apparent Kis of 6 μM (M1), 8.2 μM (M2), and 6.9 μM (M3) measured in human hippocampal, pons, and submandibular gland membranes, respectively [2]. The compound is supplied as a white to off-white crystalline powder, freely soluble in water (1 g in 0.3 mL water) and ethanol, practically insoluble in ether and chloroform, with a melting point of 204–205°C and specific rotation [α]D +91° [3][4]. The hydrochloride salt is hygroscopic and sensitive to light, requiring storage in tight, light-resistant containers [5]. USP monograph specifications define the assay range as 98.0–102.0% (C₁₁H₁₆N₂O₂·HCl) calculated on the dried basis [6].

Why Pilocarpine Hydrochloride Cannot Be Directly Substituted with Other Antiglaucoma Agents or Muscarinic Agonists


Pilocarpine hydrochloride occupies a unique pharmacological and clinical niche that precludes simple substitution with other antiglaucoma agents or even with alternative muscarinic agonists. Mechanistically, pilocarpine acts primarily on the ciliary muscle to increase trabecular outflow via contraction-mediated opening of the trabecular meshwork, a mechanism entirely distinct from aqueous humor suppression agents such as β-blockers (timolol, betaxolol) or prostaglandin analogs (latanoprost) [1]. Within the muscarinic agonist class, pilocarpine exhibits 1000-fold lower potency in stimulating mouse-eye pupil constriction compared to oxotremorine-M or carbachol, despite similar M3 receptor Kd values, indicating that in vivo efficacy does not correlate with receptor binding alone [2]. Furthermore, the hydrochloride salt selection matters: pilocarpine nitrate demonstrates different stability profiles and solubility characteristics, while alternative salts exhibit distinct hygroscopicity and handling properties that affect formulation design [3][4]. These mechanistic, potency, and salt-form differences directly translate to divergent clinical efficacy, tolerability, and formulation stability outcomes that cannot be extrapolated from comparator data without empirical verification.

Pilocarpine Hydrochloride Comparative Quantitative Evidence: Glaucoma, Xerostomia, and Physicochemical Differentiation


Normal-Tension Glaucoma: Pilocarpine Hydrochloride Shows No Significant IOP-Lowering Effect vs. β-Blockers

In patients with normal-tension glaucoma (NTG), 2% pilocarpine hydrochloride administered three times daily produced no statistically significant lowering effect on intraocular pressure, whereas 0.5% timolol maleate twice daily and 0.5% betaxolol hydrochloride twice daily both demonstrated statistically significant IOP reduction [1]. This differential efficacy across glaucoma subtypes is critical: pilocarpine's utility is conditional on disease state, and its lack of efficacy in NTG contrasts with its established role in open-angle and angle-closure glaucoma. This finding directly informs compound selection based on patient population and glaucoma etiology.

Glaucoma therapeutics Intraocular pressure Normal-tension glaucoma

Open-Angle Glaucoma IOP Reduction: Pilocarpine Hydrochloride vs. Timolol vs. Betaxolol

In a 24-month randomized trial of 68 patients with early open-angle glaucoma, pilocarpine and timolol were not significantly different from each other in IOP reduction, and both produced a more marked pressure reduction than betaxolol [1]. However, despite greater pressure reduction, timolol did not have a more favorable effect on visual function outcomes (visual fields, contrast sensitivity, motion detection), suggesting a dissociation between IOP reduction and functional protection that varies by drug class. This quantitative parity with timolol in IOP reduction—combined with pilocarpine's distinct mechanism (trabecular outflow enhancement vs. aqueous suppression)—establishes its value as an alternative or adjunctive agent when timolol is contraindicated or poorly tolerated.

Open-angle glaucoma IOP-lowering Head-to-head trial

Combination Therapy IOP Reduction: Timolol + Latanoprost vs. Timolol + Pilocarpine

In a 6-month, multicenter, randomized study of 242 patients with POAG or ocular hypertension inadequately controlled on timolol monotherapy, the addition of latanoprost 0.005% once daily reduced IOP from 23.3±2.8 mmHg to 17.8±2.8 mmHg (−5.6 mmHg), whereas the addition of pilocarpine 2% t.i.d. reduced IOP from 23.0±3.2 mmHg to 18.5±2.4 mmHg (−4.8 mmHg) [1]. The mean difference of −0.8 mmHg (per protocol) favored latanoprost (P<0.04). Additionally, ocular adverse events were reported in 36 patients in the latanoprost group versus 106 in the pilocarpine group (P<0.001), and study discontinuation rates were 4 vs. 35 patients, respectively (P<0.001). A separate 6-month study confirmed that the timolol/latanoprost combination reduced IOP more and was better tolerated than the timolol/pilocarpine combination [2].

Glaucoma combination therapy Add-on therapy IOP-lowering

Radiation-Induced Xerostomia: Pilocarpine Hydrochloride Oral Administration vs. Placebo

In a prospective, randomized, double-blind, placebo-controlled trial of 207 patients with head and neck cancer receiving ≥4000 cGy radiation, oral pilocarpine hydrochloride 5 mg three times daily for 12 weeks significantly improved xerostomia outcomes [1]. Oral dryness improved in 44% of pilocarpine-treated patients versus 25% of placebo recipients (P=0.027). Overall global improvement was reported in 54% of the 5-mg pilocarpine group versus 25% of placebo (P=0.003). Mouth and tongue comfort improved in 31% versus 10% (P=0.002), and speaking ability improved in 33% versus 18% (P=0.037). The 10-mg dose produced comparable improvements but with higher withdrawal rates due to adverse effects (29% vs. 6% for 5-mg dose), establishing the 5-mg regimen as the optimal balance of efficacy and tolerability.

Xerostomia Head and neck cancer Radiation-induced salivary hypofunction

Aqueous Solution Stability: Pilocarpine Hydrochloride pH-Dependent Degradation Kinetics

Kinetic studies of pilocarpine hydrochloride degradation in aqueous solutions across the therapeutically relevant pH range of 2.9 to 6.5 demonstrate that stability is strongly pH-dependent [1]. Pilocarpine is relatively stable in acidic pH; as pH increases, it becomes progressively unstable, especially at elevated temperature [2]. The kinetic parameters calculated from isothermal short-term tests permit the prediction of a five-year durability for non-buffered pilocarpine eye drops only if their pH value is maintained in the maximum stability range of less than or equal to 4 . At higher pH values, accelerated degradation to isopilocarpine and pilocarpic acid occurs, with isopilocarpine content ranging from 1% to 6.4% and pilocarpic acid from 1.5% to 10.1% in hospital-stored samples [3]. This pH-dependent degradation profile mandates strict pH control during formulation and differentiates procurement requirements for pilocarpine-containing products.

Ophthalmic formulation stability Degradation kinetics Quality control

Receptor Binding Affinity Profile: Pilocarpine Hydrochloride M1/M2/M3 Apparent Kis

Pilocarpine hydrochloride binds to human muscarinic receptor subtypes with apparent Kis of 6 μM (M1, hippocampal membranes), 8.2 μM (M2, pons membranes), and 6.9 μM (M3, submandibular gland membranes) [1]. This relatively flat subtype selectivity profile (less than 1.4-fold difference across M1-M3) defines pilocarpine as a nonselective muscarinic agonist. Critically, despite similar Kd values for M3R, pilocarpine was found to be 1000 times less potent than oxotremorine-M or carbachol in stimulating mouse-eye pupil constriction [2], indicating that receptor binding affinity does not predict in vivo functional potency. This discrepancy has direct implications for compound selection in pharmacological research: pilocarpine's functional partial agonism and biased signaling properties differ substantially from other muscarinic agonists, requiring careful consideration when designing experiments or interpreting receptor pharmacology data.

Muscarinic receptor pharmacology Receptor binding M3 agonism

Pilocarpine Hydrochloride Optimal Use Cases: Evidence-Based Selection Scenarios


Open-Angle Glaucoma or Ocular Hypertension: Alternative First-Line Monotherapy When β-Blockers Contraindicated

In patients with open-angle glaucoma or ocular hypertension who cannot tolerate β-blockers due to cardiovascular or pulmonary comorbidities, pilocarpine hydrochloride provides IOP-lowering efficacy comparable to timolol. As demonstrated in the 24-month comparative trial, pilocarpine and timolol produced equivalent IOP reductions that were both significantly greater than betaxolol [1]. This scenario applies when a non-β-blocker, trabecular outflow-enhancing agent is indicated for monotherapy, and when the 3-4 times daily dosing regimen is acceptable to the patient.

Angle-Closure Glaucoma: Acute IOP Reduction and Miosis Induction Prior to Surgical Intervention

Pilocarpine hydrochloride is specifically indicated for angle-closure glaucoma management due to its miotic action, which constricts the pupil and pulls the peripheral iris away from the trabecular meshwork, thereby opening the drainage angle. Clinical trial protocols for angle-closure glaucoma routinely employ 1-2% pilocarpine ophthalmic solution to induce miosis prior to laser peripheral iridotomy or surgical intervention [2][3]. This is a scenario where pilocarpine remains first-line and irreplaceable by β-blockers or prostaglandin analogs, which lack miotic activity.

Radiation-Induced Xerostomia: Oral Pilocarpine Hydrochloride for Symptomatic Relief

For patients who have undergone radiation therapy for head and neck cancer (≥4000 cGy) and developed xerostomia, oral pilocarpine hydrochloride at 5 mg three times daily provides statistically significant and clinically meaningful improvement in oral dryness (44% vs. 25% placebo, P=0.027), global condition (54% vs. 25%, P=0.003), mouth comfort (31% vs. 10%, P=0.002), and speaking ability (33% vs. 18%, P=0.037) [4]. The 10-mg dose, while offering comparable efficacy, is associated with a 29% withdrawal rate due to adverse effects (primarily sweating), making the 5-mg dose the preferred therapeutic regimen [4]. This scenario represents a well-validated, evidence-based use case distinct from ophthalmic applications.

Preclinical Research: Temporal Lobe Epilepsy Model Induction

Pilocarpine hydrochloride is widely employed as a chemoconvulsant to generate temporal lobe epilepsy animal models for preclinical research [5][6]. This non-therapeutic application relies on the compound's established dosing protocols (e.g., intraperitoneal administration at 1 mg/kg in rats induces salivary secretion; higher doses induce status epilepticus) and represents a distinct procurement scenario where research-grade material meeting USP reference standard specifications is required. Selection of pilocarpine hydrochloride over alternative salts is driven by solubility characteristics (freely soluble in water, 1 g in 0.3 mL water) that facilitate parenteral administration in research settings [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilocarpine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.